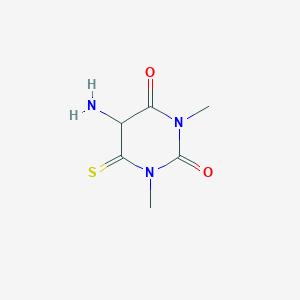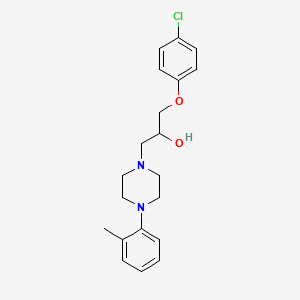
alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and tolyl groups. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the reaction of piperazine with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), p-chlorobenzyl chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic rings
Substitution: Substituted benzylic derivatives
Aplicaciones Científicas De Investigación
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Gamma-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Delta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
Uniqueness
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
66307-61-7 |
|---|---|
Fórmula molecular |
C20H25ClN2O2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O2/c1-16-4-2-3-5-20(16)23-12-10-22(11-13-23)14-18(24)15-25-19-8-6-17(21)7-9-19/h2-9,18,24H,10-15H2,1H3 |
Clave InChI |
DWCYMFYXKFCWTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





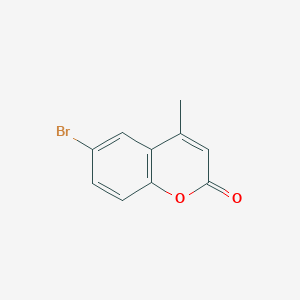
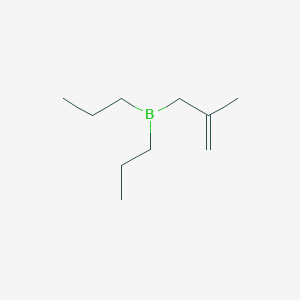
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
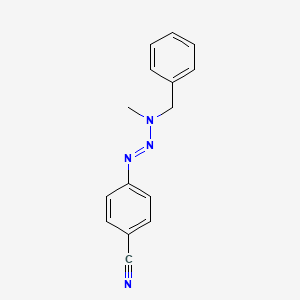

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)

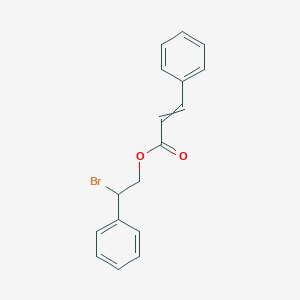
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
